Mal-amido-PEG8-val-gly

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

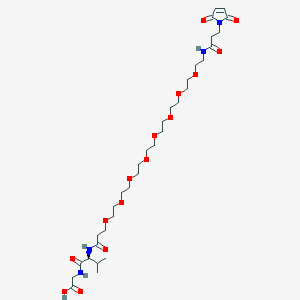

Mal-amido-PEG8-val-gly is a compound used primarily as an antibody-drug conjugate (ADC) linker. It consists of a maleimide group, a polyethylene glycol (PEG) chain for enhanced water solubility, and a valine-glycine (Val-Gly) dipeptide. The maleimide group is used to covalently bind free thiols on cysteine residues of proteins, while the Val-Gly dipeptide is cleaved by cathepsin enzymes within the cell to allow for efficient payload delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG8-val-gly involves several steps:

Formation of the PEG Chain: The PEG chain is synthesized through polymerization of ethylene oxide.

Attachment of Maleimide Group: The maleimide group is attached to the PEG chain through a reaction with maleic anhydride.

Incorporation of Val-Gly Dipeptide: The Val-Gly dipeptide is synthesized separately and then attached to the PEG-maleimide intermediate through peptide coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce the PEG chain.

Batch Reactions: Batch reactions for the attachment of the maleimide group and the Val-Gly dipeptide.

Purification: Purification steps such as crystallization and chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG8-val-gly undergoes several types of chemical reactions:

Substitution Reactions: The maleimide group can undergo substitution reactions with thiol groups on cysteine residues.

Cleavage Reactions: The Val-Gly dipeptide is cleaved by cathepsin enzymes within the cell.

Common Reagents and Conditions

Substitution Reactions: Common reagents include thiol-containing compounds, and the reactions are typically carried out under mild conditions (pH 7-8).

Cleavage Reactions: The cleavage of the Val-Gly dipeptide occurs under physiological conditions within the lysosome, where cathepsin enzymes are present.

Major Products Formed

Substitution Reactions: The major product is a protein conjugate where the maleimide group is covalently bound to a cysteine residue.

Cleavage Reactions: The cleavage of the Val-Gly dipeptide results in the release of the attached payload within the cell

Scientific Research Applications

Mal-amido-PEG8-val-gly has a wide range of scientific research applications:

Chemistry: Used as a linker in the synthesis of antibody-drug conjugates (ADCs).

Biology: Facilitates targeted drug delivery by linking therapeutic agents to antibodies.

Medicine: Enhances the efficacy and specificity of cancer treatments by delivering cytotoxic drugs directly to cancer cells.

Industry: Employed in the development of advanced drug delivery systems and bioconjugation techniques .

Mechanism of Action

Mal-amido-PEG8-val-gly exerts its effects through a series of molecular interactions:

Binding to Cysteine Residues: The maleimide group covalently binds to free thiols on cysteine residues of proteins.

Cleavage by Cathepsin Enzymes: The Val-Gly dipeptide is cleaved by cathepsin enzymes within the lysosome, leading to the release of the attached payload.

Payload Delivery: The cleavage of the Val-Gly dipeptide allows for efficient delivery of the therapeutic agent to the target cells

Comparison with Similar Compounds

Mal-amido-PEG8-val-gly can be compared with other similar ADC linkers:

Mal-amido-PEG4-val-gly: Similar structure but with a shorter PEG chain, leading to lower water solubility.

Mal-amido-PEG12-val-gly: Longer PEG chain, providing higher water solubility but potentially affecting the stability of the linker.

Mal-amido-PEG8-ala-gly: Uses alanine-glycine dipeptide instead of valine-glycine, which may affect the cleavage efficiency by cathepsin enzymes.

This compound is unique due to its optimal balance of water solubility, stability, and efficient cleavage by cathepsin enzymes, making it a preferred choice for ADC applications .

Biological Activity

Mal-amido-PEG8-val-gly is a specialized compound used primarily in the development of antibody-drug conjugates (ADCs). This compound features a cleavable 8-unit polyethylene glycol (PEG) linker, which is essential for enhancing the therapeutic efficacy of ADCs by improving their solubility and stability while facilitating targeted drug delivery to cancer cells.

This compound functions by linking a cytotoxic drug to an antibody that specifically targets cancer cells. The PEG moiety enhances the pharmacokinetics of the conjugate, allowing for prolonged circulation in the bloodstream and improved tumor accumulation. Once the ADC reaches the target cell, enzymatic cleavage occurs, releasing the active drug within the tumor microenvironment, thereby minimizing systemic toxicity.

In Vitro and In Vivo Studies

- In Vitro Efficacy :

- In Vivo Efficacy :

Comparative Analysis with Other Linkers

The biological activity of this compound can be compared to other common PEG linkers used in ADCs. The following table summarizes key differences:

| Linker | Cleavability | Tumor Targeting | Circulation Time | Toxicity |

|---|---|---|---|---|

| This compound | Cleavable | High | Prolonged | Reduced |

| PEG4-Val-Cit | Cleavable | Moderate | Moderate | Moderate |

| PEG8-Acid | Non-cleavable | Low | Short | Higher |

Case Study 1: Antibody-Drug Conjugate Development

A recent study explored the development of an ADC using this compound linked to a potent cytotoxic agent. The results indicated that this conjugate was able to selectively target HER2-positive breast cancer cells, resulting in significant tumor regression in xenograft models.

Case Study 2: Enhanced Therapeutic Index

Another investigation evaluated the therapeutic index of this compound-based ADCs in comparison to traditional chemotherapy. The findings revealed that patients receiving the ADC experienced fewer side effects and improved quality of life metrics due to targeted delivery mechanisms.

Properties

Molecular Formula |

C33H56N4O15 |

|---|---|

Molecular Weight |

748.8 g/mol |

IUPAC Name |

2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]acetic acid |

InChI |

InChI=1S/C33H56N4O15/c1-26(2)32(33(44)35-25-31(42)43)36-28(39)6-9-45-11-13-47-15-17-49-19-21-51-23-24-52-22-20-50-18-16-48-14-12-46-10-7-34-27(38)5-8-37-29(40)3-4-30(37)41/h3-4,26,32H,5-25H2,1-2H3,(H,34,38)(H,35,44)(H,36,39)(H,42,43)/t32-/m0/s1 |

InChI Key |

FAODAGQUHQEXCK-YTTGMZPUSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.